Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a methoxy group at the 5-position and a methyl group at the 7-position on the indole ring, with an ethyl ester group attached to the carboxylic acid at the 2-position.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. In this case, the starting materials would be 5-methoxy-2-methylindole and ethyl chloroformate.
Bartoli Indole Synthesis: This method involves the reaction of vinyl bromides with nitroarenes in the presence of palladium catalysts. The resulting intermediate undergoes cyclization to form the indole core.
Reduction of Indole-2-carboxylic Acid Derivatives: Starting from 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, reduction with lithium aluminum hydride (LiAlH4) can yield the ethyl ester derivative.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can occur at the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenation with bromine (Br2) or chlorination with thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid.
Reduction: Ethyl 5-methoxy-7-methyl-1H-indole-2-hydroxymethyl.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The methoxy and methyl groups enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is compared to other indole derivatives, such as:
5-Methoxyindole: Lacks the methyl group at the 7-position.
7-Methylindole: Lacks the methoxy group at the 5-position.
Ethyl Indole-2-carboxylate: Lacks the methoxy and methyl groups.
The presence of both methoxy and methyl groups in this compound enhances its biological activity and makes it unique compared to other indole derivatives.
Biological Activity
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a member of the indole family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group at the 5-position and an ethoxy group at the 2-position of the indole ring. The presence of these functional groups significantly influences its biological activity and pharmacokinetic properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune modulation. This inhibition can lead to altered kynurenine pathway activity, impacting immune responses and inflammation .
- Cell Signaling Pathways : this compound influences several signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to cytotoxic effects on cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce cell death in various cancer cell lines through mechanisms such as:
- Methuosis Induction : The compound has been linked to methuosis, a form of cell death distinct from apoptosis that involves vacuolization and cytoplasmic swelling .
- Microtubule Disruption : Certain derivatives have demonstrated the ability to disrupt microtubule polymerization, leading to increased cytotoxicity against tumor cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It may reduce oxidative stress and enhance long-term potentiation, which are vital for maintaining brain health. These properties suggest its applicability in treating neurodegenerative diseases .
Research Findings and Case Studies
A review of recent studies highlights the compound's diverse applications:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on glioblastoma cells, demonstrating significant cell death at low concentrations (IC50 < 10 µM) .
- Mechanistic Insights : Another research focused on the compound's interaction with IDO, revealing that its inhibition could enhance immune responses against tumors .
- Comparative Analysis : A comparative study with similar indole derivatives showed that this compound had superior biological activity due to its unique functional groups .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 5-Methoxy-7-Methyl-1H-Indole | Anticancer | <10 | Inhibition of IDO; disruption of microtubules |
Similar Indole Derivative A | Anticancer | 20 | Apoptosis induction |
Similar Indole Derivative B | Neuroprotective | >50 | Antioxidant activity |
Properties
IUPAC Name |
ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-6-10(16-3)5-8(2)12(9)14-11/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOXMHROEUNZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694590 | |
Record name | Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853226-48-9 | |
Record name | Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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